2,5-Bis(dimethylamino)-1,4-benzoquinone
Overview
Description
2,5-Bis(dimethylamino)-1,4-benzoquinone is an organic compound known for its distinctive structure and properties It is a derivative of benzoquinone, where the hydrogen atoms at positions 2 and 5 are replaced by dimethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(dimethylamino)-1,4-benzoquinone typically involves the reaction of 2,5-dimethoxy-1,4-benzoquinone with dimethylamine. The reaction is carried out under controlled conditions to ensure the selective substitution of the methoxy groups with dimethylamino groups. The process can be summarized as follows:
Starting Material: 2,5-Dimethoxy-1,4-benzoquinone.
Reagent: Dimethylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as methanol or ethanol, under reflux conditions. The temperature is maintained around 60-80°C.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(dimethylamino)-1,4-benzoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it back to the hydroquinone form.
Substitution: The dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Various substituted benzoquinones depending on the reagents used.
Scientific Research Applications
2,5-Bis(dimethylamino)-1,4-benzoquinone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(dimethylamino)-1,4-benzoquinone involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino groups enhance its ability to participate in electron transfer reactions, making it a potent redox-active compound. This property is crucial for its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxy-1,4-benzoquinone: A precursor in the synthesis of 2,5-Bis(dimethylamino)-1,4-benzoquinone.
2,5-Bis(dimethylamino)methylene-cyclopentanone: Another compound with similar dimethylamino substitutions.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct redox properties and reactivity. This makes it valuable in applications requiring precise control over electron transfer processes.
Properties
IUPAC Name |
2,5-bis(dimethylamino)cyclohexa-2,5-diene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-11(2)7-5-10(14)8(12(3)4)6-9(7)13/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZIJKWURTYMLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=O)C(=CC1=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164954 | |
Record name | 2,5-Bis(dimethylamino)-1,4-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1521-02-4 | |
Record name | 2,5-Bis(dimethylamino)-2,5-cyclohexadiene-1,4-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1521-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Bis(dimethylamino)-1,4-benzoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001521024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-benzoquinone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66042 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Bis(dimethylamino)-1,4-benzoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-BIS(DIMETHYLAMINO)-1,4-BENZOQUINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9SJ4XHB2D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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